molecular formula C14H18N2O2 B1424943 Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate CAS No. 787564-07-2

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No. B1424943
M. Wt: 246.3 g/mol
InChI Key: CNFXCAIYBBEOLR-UHFFFAOYSA-N
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Description

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C14H18N2O2 . It is also known by other names such as 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the compound IV can be dissolved in an organic solvent, and the carbon-oxygen double bond can be reduced under the action of a reducing agent, resulting in the amide being reduced into an amine compound V, which is a target product .


Molecular Structure Analysis

The molecular structure of Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate consists of a total of 38 bonds. There are 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate has a molecular weight of 246.30 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound has 3 rotatable bonds. Its exact mass and monoisotopic mass are 246.136827821 g/mol. It has a topological polar surface area of 41.6 Ų. The compound has a heavy atom count of 18 .

Scientific Research Applications

Synthesis and Utility in Medicinal Chemistry

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate and its derivatives have been explored for their synthetic utility in medicinal chemistry. For instance, a compound related to Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate was used in the synthesis of geometrically constrained bicyclic peptidomimetics, highlighting its potential in the creation of novel therapeutic agents (Limbach, Lygin, Es-Sayed, & Meijere, 2009). Additionally, the synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate, a substitute for piperazine, showcases its utility in drug design (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Corrosion Inhibition

Compounds related to Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate have demonstrated potential as corrosion inhibitors. The study of spirocyclopropane derivatives, including variants of diazaspiro[2.5]octane, found these compounds to be effective inhibitors in acidic solutions, providing insights into their application in material science (Chafiq et al., 2020).

Rearrangement in Organic Synthesis

The thermal rearrangement of substituted diazaspiro[2.5]octanes has been studied, leading to the formation of furo[2,3-d]pyrimidines. This highlights the compound's role in organic synthesis, particularly in the formation of complex cyclic structures (Vereshchagin et al., 2015).

Application in Medicinal Chemistry for Malaria Treatment

In medicinal chemistry, a novel diazaspiro[3.4]octane series, closely related to Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate, was identified for its activity against various stages of the malaria parasite, Plasmodium falciparum. This underscores the compound's potential in developing new treatments for malaria (Le Manach et al., 2021).

properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFXCAIYBBEOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680033
Record name Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate

CAS RN

787564-07-2
Record name Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-benzyloxycarbonyl-4,7-diazaspiro[2.5]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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